Octanedioic acid-carboxy-14C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

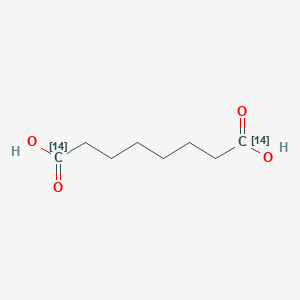

Octanedioic acid-carboxy-14C, also known as suberic acid-carboxy-14C, is a radiolabeled version of octanedioic acid. This compound is characterized by the presence of a radioactive carbon isotope, carbon-14, at the carboxyl group. Octanedioic acid itself is a dicarboxylic acid with the molecular formula C8H14O4. The radiolabeled version is used extensively in scientific research due to its ability to trace and study various biochemical and chemical processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of octanedioic acid-carboxy-14C typically involves the incorporation of carbon-14 into the carboxyl group of octanedioic acid. This can be achieved through various synthetic routes, including the reaction of a precursor molecule containing carbon-14 with a suitable reagent to form the desired compound. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the efficient incorporation of the radioactive isotope.

Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle radioactive materials. The process involves the synthesis of the compound in a controlled environment to ensure safety and minimize contamination. The final product is then purified and tested for its radiochemical purity before being used in research applications.

Análisis De Reacciones Químicas

Types of Reactions: Octanedioic acid-carboxy-14C undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: It can be reduced to form lower oxidation state products.

Substitution: The carboxyl groups can participate in substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like alcohols, amines, and acid chlorides are used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Higher oxidation state products such as aldehydes and ketones.

Reduction: Lower oxidation state products such as alcohols.

Substitution: Esters, amides, and other derivatives depending on the substituent used.

Aplicaciones Científicas De Investigación

Metabolic Studies

Octanedioic acid-carboxy-14C is utilized in metabolic studies to trace the pathways of fatty acid metabolism in living organisms. Its radiolabeled form allows researchers to track the compound's incorporation into metabolic processes, providing insights into biochemical pathways.

- Case Study: Plant Metabolism

In a study investigating the transport and fate of dicarboxylic acids in plants, researchers used 14C-labeled suberic acid to analyze its movement and metabolic incorporation within plant tissues. The results demonstrated that the compound could be traced effectively using autoradiography and liquid scintillation counting, revealing significant information about plant metabolism and systemic acquired resistance mechanisms against pathogens .

Environmental Science

The application of this compound extends into environmental science, particularly in studying the degradation of organic compounds in various ecosystems.

- Case Study: Soil Microbial Activity

Research has shown that radiolabeled compounds can help assess microbial activity in soil by tracking the breakdown of organic materials. The use of this compound allows scientists to measure how quickly and efficiently microorganisms metabolize these compounds, contributing to our understanding of nutrient cycling and soil health .

Radiolabeling Techniques

The synthesis of this compound involves specific radiolabeling techniques that enhance its utility in various applications. The compound is produced through reactions involving potassium cyanide and other precursors, allowing for high yields of labeled material suitable for research purposes.

- Synthesis Overview

The synthesis typically involves:

Summary Table of Applications

| Application Area | Specific Use Case | Methodology |

|---|---|---|

| Metabolic Studies | Tracing fatty acid incorporation in plants | Autoradiography, liquid scintillation counting |

| Environmental Science | Assessing microbial degradation rates | Radiolabeling techniques |

| Radiolabeling Techniques | Synthesis for various biochemical studies | Chemical synthesis with potassium cyanide |

Mecanismo De Acción

The mechanism of action of octanedioic acid-carboxy-14C involves its incorporation into various biochemical and chemical processes. The radioactive carbon-14 isotope allows researchers to trace the movement and transformation of the compound within a system. This is particularly useful in studying metabolic pathways, reaction mechanisms, and the fate of carbon atoms in different environments. The molecular targets and pathways involved depend on the specific application and the system being studied.

Comparación Con Compuestos Similares

Octanedioic acid-carboxy-14C can be compared with other radiolabeled dicarboxylic acids, such as:

Hexanedioic acid-carboxy-14C: A shorter-chain dicarboxylic acid with similar applications but different physical properties.

Decanedioic acid-carboxy-14C: A longer-chain dicarboxylic acid with similar applications but different solubility and reactivity.

Nonanedioic acid-carboxy-14C: Another dicarboxylic acid with a different chain length and slightly different chemical behavior.

The uniqueness of this compound lies in its specific chain length, which influences its solubility, reactivity, and suitability for various applications. Its radiolabeled nature makes it a valuable tool in research, providing insights that non-radiolabeled compounds cannot offer.

Actividad Biológica

Octanedioic acid, also known as suberic acid, is a dicarboxylic acid with the chemical formula C8H14O4. The radioactive isotope carboxy-14C denotes the presence of carbon-14, which is often used in metabolic studies to trace the pathways of organic compounds in biological systems. This article explores the biological activity of Octanedioic acid-carboxy-14C, focusing on its metabolic pathways, potential therapeutic applications, and toxicological profiles.

Metabolism and Biological Pathways

Metabolic Pathways

Octanedioic acid is primarily metabolized through beta-oxidation in the mitochondria, where it is converted into acetyl-CoA. This process is crucial for energy production. In cases where beta-oxidation is impaired, such as in carnitine deficiency or certain enzymatic dysfunctions, alternative pathways like omega-oxidation become more prominent, leading to the accumulation of dicarboxylic acids like suberic acid .

Table 1: Key Metabolic Pathways for Octanedioic Acid

| Pathway | Description | Enzymes Involved |

|---|---|---|

| Beta-Oxidation | Conversion to Acetyl-CoA for energy production | Carnitine acyltransferase |

| Omega-Oxidation | Alternative pathway when beta-oxidation is impaired | Cytochrome P450 enzymes |

Biological Activity and Therapeutic Applications

Therapeutic Potential

Research indicates that dicarboxylic acids like Octanedioic acid may have potential therapeutic applications due to their role in metabolic processes. For instance, studies have shown that certain dicarboxylic acids can ameliorate conditions such as metabolic syndrome by improving lipid profiles and enhancing insulin sensitivity . The incorporation of carbon-14 in studies allows researchers to track the compound's fate within biological systems, providing insights into its efficacy and safety.

Case Study: Dicarboxylic Acids in Metabolic Disorders

A case study published by Genova Diagnostics highlighted the relationship between elevated levels of dicarboxylic acids and metabolic disorders. Patients exhibiting high levels of suberic acid were observed to have impaired fatty acid metabolism, suggesting a potential diagnostic use for Octanedioic acid levels in assessing metabolic health .

Toxicological Profile

Safety and Toxicity

The toxicity of this compound has been evaluated in various studies. While generally considered safe at low concentrations, high doses may lead to adverse effects such as gastrointestinal disturbances or metabolic dysregulation. The U.S. Environmental Protection Agency (EPA) has established guidelines for acceptable exposure levels to ensure safety in both environmental and clinical settings .

Table 2: Toxicological Data Summary

Propiedades

IUPAC Name |

(1,8-14C2)octanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-6H2,(H,9,10)(H,11,12)/i7+2,8+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFQFVWCELRYAO-SHGRYJKJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCC[14C](=O)O)CC[14C](=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.